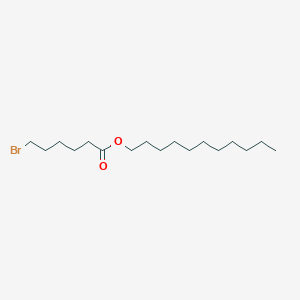

Undecyl 6-bromohexanoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

undecyl 6-bromohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO2/c1-2-3-4-5-6-7-8-9-13-16-20-17(19)14-11-10-12-15-18/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMKUXWNSBWYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Undecyl 6-bromohexanoate: A Technical Guide for Researchers

CAS Number: 959040-06-3

This technical guide provides an in-depth overview of Undecyl 6-bromohexanoate (B1238239), a versatile bifunctional molecule with applications in organic synthesis and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, and potential applications, with a focus on its role in the formulation of lipid-based drug delivery systems.

Core Properties and Specifications

Undecyl 6-bromohexanoate is a long-chain alkyl ester containing a terminal bromine atom. This unique structure combines a lipophilic undecyl chain with a reactive bromo-functionalized hexanoate (B1226103) moiety, making it a valuable intermediate for the synthesis of more complex molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 959040-06-3 | N/A |

| Molecular Formula | C₁₇H₃₃BrO₂ | [2][3][4][5] |

| Molecular Weight | 349.35 g/mol | [2][3][4][5] |

| Appearance | Colorless liquid (predicted) | [4] |

| Boiling Point | 382.0 ± 25.0 °C (Predicted) | [2][4] |

| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically >95% | [4] |

| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture. | [6] |

Spectral Data

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on fundamental organic chemistry principles, a standard esterification reaction between 6-bromohexanoic acid and undecyl alcohol is the most logical synthetic route. The following proposed protocol is based on the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.

Proposed Experimental Protocol: Steglich Esterification

Materials:

-

6-Bromohexanoic acid

-

Undecyl alcohol (Undecan-1-ol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid (1.0 eq) and undecyl alcohol (1.1 eq) in anhydrous dichloromethane.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas of research, particularly in the development of drug delivery systems.

Intermediate in Organic Synthesis

The terminal bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes it a useful building block for the synthesis of more complex molecules with long alkyl chains.

Role in Lipid Nanoparticle Formulation

This compound is suggested to be useful in the preparation of lipid nanoparticles (LNPs).[5][7][8] LNPs are advanced drug delivery vehicles used to encapsulate and deliver a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. The lipophilic undecyl chain of this compound allows for its incorporation into the lipid bilayer of these nanoparticles. The terminal bromine can then be used to attach targeting ligands, imaging agents, or other functional moieties to the surface of the LNP.

Proposed Experimental Workflow: Lipid Nanoparticle Formulation

The following is a generalized workflow for the preparation of functionalized lipid nanoparticles incorporating this compound.

Materials:

-

Structural lipids (e.g., DSPC, Cholesterol)

-

PEGylated lipid (e.g., DSPE-PEG2000)

-

Ionizable lipid (for nucleic acid delivery, e.g., DLin-MC3-DMA)

-

This compound

-

Therapeutic cargo (e.g., siRNA, mRNA, small molecule drug)

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Dialysis membrane or tangential flow filtration system

Procedure:

-

Lipid Mixture Preparation: Dissolve the structural lipids, PEGylated lipid, ionizable lipid (if applicable), and this compound in ethanol.

-

Aqueous Phase Preparation: Dissolve the therapeutic cargo in the aqueous buffer.

-

Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the aqueous cargo solution using a microfluidic mixing device or by rapid injection. This rapid change in solvent polarity leads to the self-assembly of the lipids into nanoparticles, encapsulating the cargo.

-

Purification: Remove the ethanol and unencapsulated cargo by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).

-

Surface Functionalization (Post-formation): The bromo-functionalized surface of the LNPs can be further modified by reacting with a nucleophilic targeting ligand (e.g., a thiol- or amine-containing peptide or antibody fragment).

Lipid Nanoparticle Formulation Workflow Diagram

Caption: Generalized workflow for lipid nanoparticle formulation.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the direct involvement of this compound in any signaling pathways or a defined mechanism of action as a therapeutic agent itself. Its primary role is as a synthetic intermediate and a component in drug delivery systems. The biological effects of formulations containing this molecule would be determined by the encapsulated therapeutic agent and any attached targeting moieties.

Logical Relationship in Prodrug Development

The structure of this compound lends itself to potential use as a linker in prodrug design. A prodrug is an inactive compound that is converted into an active drug within the body. The bromo-functionalized end could be attached to a drug molecule, while the undecyl ester could be designed to be cleaved by endogenous esterases, releasing the active drug.

Caption: Conceptual use of this compound as a prodrug linker.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug delivery. Its bifunctional nature allows for its use as a building block for complex molecules and as a functional component in advanced drug delivery systems like lipid nanoparticles. While detailed experimental data on this specific molecule is sparse in peer-reviewed literature, its synthesis and applications can be inferred from established chemical and pharmaceutical principles. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and targeted drug delivery platforms.

References

- 1. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C17H33BrO2 | CID 550522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Recent advances in functional lipid-based nanomedicines as drug carriers for organ-specific delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Undecyl 6-bromohexanoate: A Key Intermediate in the Synthesis of Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 6-bromohexanoate (B1238239) is a brominated ester that has emerged as a critical building block in the synthesis of novel ionizable lipids. These lipids are the cornerstone of modern lipid nanoparticle (LNP) technology, a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies. The unique bifunctional nature of Undecyl 6-bromohexanoate, featuring a terminal bromine atom and a long aliphatic undecyl ester chain, allows for its strategic incorporation into complex lipid architectures. This guide provides a comprehensive overview of the role of this compound in research, with a focus on its application in the development of sophisticated drug delivery vehicles.

Chemical Properties and Role in Synthesis

This compound (C₁₇H₃₃BrO₂) is a key synthetic intermediate utilized in the fields of organic and medicinal chemistry.[1][2] Its molecular structure is characterized by a 6-bromohexanoyl group esterified with undecanol. This structure provides two key functionalities: the bromine atom serves as a reactive site for nucleophilic substitution, typically with an amine-containing head group, while the undecyl chain contributes to the overall lipophilicity of the resulting molecule. This lipophilicity is crucial for the self-assembly of the lipids into nanoparticles and for their interaction with cellular membranes.

The primary application of this compound is in the synthesis of ionizable cationic lipids.[1][3][4] These lipids are engineered to have a pKa that allows them to be positively charged at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids during LNP formulation. Upon entering the physiological environment (pH ~7.4), they become neutral, reducing potential toxicity. Once inside the cell's endosome, the lower pH environment again protonates the lipid, which is thought to promote the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm.

Experimental Protocols: Synthesis of Ionizable Lipids

The synthesis of ionizable lipids using this compound generally involves a nucleophilic substitution reaction where an amine-containing head group displaces the bromide ion. The following is a generalized protocol based on methodologies described in the patent literature. It is important to note that specific reaction conditions, such as solvents, bases, and temperatures, can be varied to optimize the yield and purity of the final product.

General Synthesis of an Ionizable Lipid:

-

Reaction Setup: In a round-bottom flask, dissolve the amine-containing starting material in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add this compound to the solution. The molar ratio of the amine to this compound is typically stoichiometric or with a slight excess of the bromo-ester.

-

Base and Catalyst: Add a base, such as potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base, to scavenge the HBr generated during the reaction. In some protocols, a catalyst like potassium iodide (KI) is added to enhance the reaction rate through the in-situ formation of a more reactive iodo-intermediate.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 90 °C and stirred for a period of several hours to overnight, until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then extracted using a suitable organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude lipid is then purified using column chromatography on silica (B1680970) gel to yield the final ionizable lipid.

One specific example from the literature reports the synthesis of an intermediate from 6-bromohexanoic acid and undecan-1-ol with a 22% yield.[2][5]

Formulation of Lipid Nanoparticles

The ionizable lipids synthesized from this compound are key components in the formulation of LNPs. These nanoparticles are typically composed of four main components:

-

Ionizable Cationic Lipid: Facilitates nucleic acid encapsulation and endosomal escape.

-

Phospholipid: A structural lipid, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), that helps form the lipid bilayer.

-

Cholesterol: Another structural lipid that modulates membrane fluidity and stability.

-

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the nanoparticle and provides a hydrophilic corona, which can help to reduce opsonization and increase circulation time.

The formulation of LNPs is a critical step that determines their physicochemical properties and in vivo performance. A common method for LNP formulation is through microfluidic mixing, where an ethanolic solution of the lipids is rapidly mixed with an aqueous solution containing the nucleic acid payload at an acidic pH. This rapid mixing leads to the self-assembly of the lipids around the nucleic acid, forming the LNPs. The resulting nanoparticles are then typically dialyzed or purified to remove the ethanol (B145695) and unencapsulated nucleic acids.

Quantitative Data

The following table summarizes representative quantitative data for lipid nanoparticles formulated with ionizable lipids derived from precursors including this compound, as found in the patent literature. It is important to note that these values are from a single, specific formulation and will vary depending on the exact lipid composition, payload, and formulation process.

| Parameter | Value | Method of Measurement |

| LNP Size (Diameter) | ~80-100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| mRNA Entrapment Efficiency | > 90% | RiboGreen Assay |

| pKa of Ionizable Lipid | 6.0 - 6.5 | TNS Assay |

Visualizations

Experimental Workflow: From Building Block to Delivery Vehicle

Caption: General workflow for the synthesis of an ionizable lipid using this compound and its subsequent formulation into a lipid nanoparticle.

Logical Relationship of LNP Components for Drug Delivery

References

- 1. researchgate.net [researchgate.net]

- 2. pmrnamed.ca [pmrnamed.ca]

- 3. The role of non-ionic surfactants on cationic lipid mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of Undecyl 6-bromohexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Undecyl 6-bromohexanoate (B1238239), a valuable intermediate in organic and medicinal chemistry. Primarily utilized for lipophilic modification and as a component in the formation of lipid nanoparticles for drug delivery systems, this document outlines the prevalent synthesis pathway, a detailed experimental protocol, and relevant quantitative data. Furthermore, it explores the potential application of this molecule in drug development by illustrating a key signaling pathway that can be targeted using nanoparticle-based therapeutic strategies.

Introduction

Undecyl 6-bromohexanoate is a long-chain aliphatic ester containing a terminal bromine atom.[1] This bifunctional architecture makes it a versatile building block in chemical synthesis. The undecyl chain confers significant lipophilicity, while the bromo- functionality allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions or organometallic coupling reactions. Its principal application lies in its use as a synthetic intermediate for creating more complex molecules with tailored properties, particularly in the development of surfactants and as a component of lipid nanoparticles for advanced drug delivery.[2][3][4]

Synthesis Pathway: Fischer-Speier Esterification

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid, in this case, 6-bromohexanoic acid, with an alcohol, undecyl alcohol. The reaction is reversible and is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants.[5]

The overall reaction is as follows:

6-Bromohexanoic Acid + Undecyl Alcohol ⇌ this compound + Water

The mechanism of the Fischer esterification proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl of the resulting ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Typical Yield (%) |

| 6-Bromohexanoic Acid | C₆H₁₁BrO₂ | 195.05 | 145-148 (at 10 mmHg) | 1.458 | N/A |

| Undecyl Alcohol | C₁₁H₂₄O | 172.31 | 243 | 0.829 | N/A |

| This compound | C₁₇H₃₃BrO₂ | 349.35 | Decomposes | N/A | 85-95 |

Note: The typical yield is an estimate for Fischer esterification reactions under optimized conditions and may vary.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

6-Bromohexanoic acid (1.0 eq)

-

Undecyl alcohol (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 6-bromohexanoic acid (1.0 eq), undecyl alcohol (1.2 eq), and toluene (approximately 2 mL per mmol of carboxylic acid).

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the Dean-Stark trap (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.

Visualization of Synthesis Workflow and Potential Application

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Application in Drug Delivery: Targeting a Signaling Pathway

While this compound is not known to directly modulate signaling pathways, its lipophilic nature makes it an ideal component for lipid nanoparticles (LNPs). These LNPs can encapsulate therapeutic agents, such as small molecule inhibitors or siRNA, and deliver them to target cells. The following diagram illustrates a hypothetical scenario where an LNP, potentially synthesized using derivatives of this compound, delivers a drug to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The Fischer-Speier esterification provides a reliable and scalable method for its production. For professionals in drug development, the true potential of this molecule lies in its application as a lipophilic building block for the construction of sophisticated drug delivery vehicles like lipid nanoparticles. By leveraging such delivery systems, it is possible to target specific intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, thereby opening new avenues for therapeutic intervention in a range of diseases. This guide provides the foundational chemical knowledge and a forward-looking perspective on the utility of this compound in modern pharmaceutical research.

References

An In-depth Technical Guide to the Solubility of Undecyl 6-bromohexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of Undecyl 6-bromohexanoate (B1238239), a key intermediate in various synthetic applications, including the formation of lipid nanoparticles for drug delivery.[1][2] A comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of readily available quantitative solubility data for this compound. This document, therefore, focuses on providing a robust framework for researchers to experimentally determine and apply this critical information. The guide furnishes a detailed experimental protocol for solubility determination, a structured template for data presentation, and a visualization of the experimental workflow. This document is intended to empower researchers in the fields of chemistry and drug development to generate and utilize solubility data for process optimization, reaction condition selection, and purification strategies involving Undecyl 6-bromohexanoate.

Introduction

This compound (C₁₇H₃₃BrO₂) is a long-chain halogenated ester with significant utility as a building block in organic synthesis.[3][4] Its bifunctional nature, possessing both an ester and a bromo-alkyl group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other specialty chemicals.[4] A fundamental physicochemical property governing the application of any compound in solution-phase chemistry is its solubility in various organic solvents. This data is crucial for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the same phase.

-

Purification and Recrystallization: Designing effective separation and purification strategies.

-

Formulation Development: Particularly relevant to its use in preparing lipid nanoparticles for drug delivery systems.[1][2]

-

Process Scaling: Ensuring reproducibility and efficiency in large-scale synthesis.

Given the long, nonpolar undecyl chain, it is theoretically expected that this compound will exhibit good solubility in nonpolar organic solvents, following the principle of "like dissolves like." However, empirical determination is essential for accurate process design.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₃BrO₂ | [5] |

| Molecular Weight | 349.35 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 959040-06-3 | [3] |

| Predicted Boiling Point | 382.0 ± 25.0 °C | [3] |

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Chemical supplier technical data sheets explicitly state that solubility is "To be determined."[4] Therefore, the following sections provide a detailed protocol for researchers to generate this data.

The following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Hexane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocol for Solubility Determination

The recommended methodology for determining the solubility of this compound is the isothermal shake-flask method. This widely accepted technique involves creating a saturated solution at a constant temperature and then quantifying the solute concentration.[6]

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or ELSD for HPLC)

4.2. Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation. b. To each vial, add a known volume or mass of a specific organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.[6][7]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit any undissolved solute to settle.[6][7] b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This removes any remaining micro-particles.[8] d. Record the exact mass of the filtered saturated solution. e. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.[7]

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same analytical conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.[7]

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).[6][7]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary tools for researchers to generate this crucial information. The detailed experimental protocol, based on the established isothermal shake-flask method, and the accompanying workflow diagram offer a clear and reliable path for determining the solubility of this compound in various organic solvents. The generation and dissemination of such data will be of significant value to the scientific community, particularly for those in synthetic chemistry and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. myuchem.com [myuchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | C17H33BrO2 | CID 550522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Undecyl 6-bromohexanoate

For Researchers, Scientists, and Drug Development Professionals

Undecyl 6-bromohexanoate (B1238239), a long-chain brominated ester, is a valuable intermediate in organic synthesis and drug development. Its bifunctional nature, incorporating both a lipophilic undecyl chain and a reactive bromohexyl group, makes it a versatile building block. However, as with any reactive chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety and handling precautions for Undecyl 6-bromohexanoate, drawing from available data to foster a culture of safety in the research environment.

Core Safety and Physical Data

A critical first step in the safe handling of any chemical is to be familiar with its physical and chemical properties, as well as its known hazards. The following tables summarize the available data for this compound. It is important to note that there are discrepancies in the reported hazard classifications for this compound. While some suppliers do not classify it as hazardous, others indicate that it can cause skin and eye irritation. Therefore, a cautious approach is strongly recommended.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 959040-06-3 | MedKoo |

| Molecular Formula | C17H33BrO2 | MedKoo |

| Molecular Weight | 349.35 g/mol | MedKoo |

| Appearance | Oil | BroadPharm |

| Boiling Point | No data available | BroadPharm |

| Melting Point | No data available | BroadPharm |

Table 2: Hazard Identification and GHS Classification

| Hazard | Classification | Source |

| GHS Pictogram | Ambeed.com | |

| Signal Word | Warning | Ambeed.com |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | Ambeed.com |

| Conflicting Data | Not classified as a hazard | BroadPharm |

Comprehensive Safety and Handling Precautions

Given the conflicting safety information, it is prudent to handle this compound as a compound that is irritating to the skin and eyes. The following table outlines the recommended precautions based on a conservative assessment of the available data.

Table 3: Safety and Handling Precautions for this compound

| Precaution Category | Detailed Recommendations | Source(s) |

| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles. - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). - Skin and Body Protection: Wear a lab coat. | BroadPharm, Ambeed.com |

| Engineering Controls | - Use only in a well-ventilated area, preferably in a chemical fume hood. | BroadPharm |

| Hygiene Measures | - Wash hands thoroughly after handling. - Wash contaminated clothing before reuse. | BroadPharm |

| Handling | - Avoid contact with skin and eyes. - Take precautionary measures against static discharge. - Keep away from heat, sparks, and open flames. | BroadPharm, Ambeed.com |

| Storage | - Store in a cool, well-ventilated place. - Keep container tightly closed. - Store refrigerated. - Incompatible Materials: Strong oxidizing agents. | BroadPharm |

| First Aid: Skin Contact | - Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. - If irritation persists, seek medical attention. | BroadPharm |

| First Aid: Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. - If irritation persists, seek medical attention. | BroadPharm |

| First Aid: Inhalation | - Remove to fresh air. - If symptoms persist, seek medical attention. | BroadPharm |

| First Aid: Ingestion | - Wash out mouth with copious amounts of water for at least 15 minutes. - Seek medical attention. | BroadPharm |

| Spill and Leak Procedures | - Wear suitable personal protective equipment. - Mix with sand or other inert absorbent material. - Sweep up and place in a tightly closed container for disposal. - Do not allow material to enter drains or water courses. | BroadPharm |

| Fire-Fighting Measures | - Use dry powder or carbon dioxide extinguishers. - Wear protective clothing and self-contained breathing apparatus. | BroadPharm |

| Disposal | - Dispose of as special waste in accordance with local, regional, and national regulations. | BroadPharm |

Detailed Experimental Protocol for Safe Handling

The following protocol outlines a step-by-step procedure for the safe handling of this compound in a typical laboratory setting. This protocol is a general guideline and should be adapted to the specific requirements of the experiment and the institutional safety policies.

1. Risk Assessment and Preparation:

- Before starting any work, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and all other reagents involved.

- Ensure that all necessary personal protective equipment (PPE) is available and in good condition.

- Locate the nearest safety shower and eyewash station and confirm they are operational.

- Have appropriate spill containment materials (e.g., sand, absorbent pads) readily accessible.

2. Receiving and Storage:

- Upon receipt, inspect the container for any damage or leaks.

- Store the container in a designated, cool, and well-ventilated area, preferably in a refrigerator, away from incompatible materials such as strong oxidizing agents.

- Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

3. Weighing and Dispensing:

- All weighing and dispensing of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

- Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

- Use a clean, dedicated spatula and weighing vessel.

- Clean any spills on the balance or surrounding area immediately using an appropriate absorbent material.

4. Use in a Reaction:

- Set up the reaction apparatus within a chemical fume hood.

- When adding this compound to the reaction vessel, do so carefully to avoid splashes.

- Maintain a controlled reaction environment and monitor for any unexpected changes.

- Ensure that the reaction setup allows for safe quenching and work-up procedures.

5. Waste Disposal:

- All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.

- Do not dispose of this chemical down the drain.

- Follow all institutional and local regulations for the disposal of chemical waste.

Visualizing the Safe Handling Workflow

To provide a clear and logical representation of the safe handling process, the following workflow diagram has been created using the Graphviz DOT language.

Caption: Safe handling workflow for this compound.

By adhering to the precautions and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. The conflicting hazard information highlights the necessity for a conservative approach to chemical safety, treating all new or sparsely documented compounds with a high degree of caution.

Commercial Suppliers and Technical Guide for Undecyl 6-bromohexanoate in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl 6-bromohexanoate (B1238239) is a functionalized lipid molecule of significant interest in the fields of drug delivery and materials science. Its bifunctional nature, possessing a long alkyl chain (undecyl) and a reactive bromo-ester moiety, makes it a versatile building block for the synthesis of more complex molecules and the formulation of advanced delivery systems, particularly lipid nanoparticles (LNPs). This technical guide provides an in-depth overview of the commercial availability of Undecyl 6-bromohexanoate for research purposes, its physicochemical properties, a probable synthesis route, and a general protocol for its application in the formulation of lipid nanoparticles.

Commercial Availability

A variety of chemical suppliers offer this compound for research applications. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, pricing, and availability.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |

| MedchemExpress | HY-W440810 | >98% | 500 mg | 600 | 2 Weeks |

| >98% | 1 g | 1100 | 2 Weeks | ||

| >98% | 5 g | 2050 | 2 Weeks | ||

| BroadPharm | BP-25611 | 90% | 500 mg | 340 | In Stock |

| 90% | 1 g | 650 | In Stock | ||

| 90% | 5 g | 1400 | In Stock | ||

| UCHEM | - | 95% min | - | - | Contact for quote |

| Sigma-Aldrich (AA BLOCKS, INC.) | AABH99A50209 | 95% | - | - | Contact for quote |

| MedKoo | 122349 | >98% | 500 mg | 600 | 2 Weeks |

| >98% | 1 g | 1100 | 2 Weeks | ||

| >98% | 5 g | 2050 | 2 Weeks |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectral Data

-

Chemical Name: this compound

-

CAS Number: 959040-06-3[1]

-

Molecular Formula: C₁₇H₃₃BrO₂[2]

-

Molecular Weight: 349.35 g/mol [2]

-

Appearance: Expected to be a liquid or low-melting solid.

-

Solubility: Soluble in organic solvents such as ethanol (B145695), chloroform, and dichloromethane.

-

Storage: Recommended to be stored at -20°C for long-term stability.[3]

Spectral Data Summary:

| Technique | Data Highlights |

| ¹³C NMR | Spectral data is available on PubChem.[4] |

| GC-MS | Mass spectrum data is available on PubChem.[4] |

| IR | Infrared spectrum data is available on PubChem.[4] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible and common method for the synthesis of this compound is the esterification of 1-undecanol (B7770649) with 6-bromohexanoic acid or its more reactive acyl chloride derivative, 6-bromohexanoyl chloride. The following is a generalized protocol for the acid-catalyzed esterification.

Materials:

-

6-bromohexanoic acid

-

1-undecanol

-

Toluene (or another suitable solvent)

-

Sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap connected to a condenser, dissolve 6-bromohexanoic acid (1.0 eq) and 1-undecanol (1.1 eq) in toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure product.

General Protocol for Lipid Nanoparticle (LNP) Formulation

This compound can be incorporated into lipid nanoparticle formulations to introduce a reactive handle for further functionalization or to modulate the physicochemical properties of the nanoparticles. The following is a general protocol for the formulation of LNPs using a microfluidic mixing approach, which can be adapted to include this compound.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

This compound

-

Nucleic acid cargo (e.g., mRNA, siRNA)

-

Ethanol (anhydrous)

-

Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Preparation of Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the lipids can be varied to optimize the formulation. A typical starting ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). This compound can be included by partially or fully replacing one of the other lipid components, depending on the desired properties.

-

Preparation of Aqueous Phase: Dissolve the nucleic acid cargo in the citrate buffer.

-

Microfluidic Mixing: Load the lipid solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes and mount them on the microfluidic mixing device. Set the desired flow rates to achieve rapid and controlled mixing. The rapid mixing of the two phases leads to the self-assembly of the lipids into nanoparticles, encapsulating the nucleic acid.

-

Dialysis/Buffer Exchange: The resulting LNP dispersion will be in an ethanol/citrate buffer mixture. To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against PBS (pH 7.4) or use a tangential flow filtration (TFF) system.

-

Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Techniques such as dynamic light scattering (DLS) and a RiboGreen assay can be used for this purpose.

Conclusion

This compound is a readily available research chemical with promising applications in the development of novel drug delivery systems and functionalized materials. This guide provides researchers with a starting point for sourcing this compound and integrating it into their experimental workflows. The provided protocols are general and may require optimization based on specific research goals and available equipment. It is always recommended to consult the relevant scientific literature for more detailed and specific experimental procedures.

References

Undecyl 6-Bromohexanoate: A Bifunctional Linker for Advanced Drug Delivery and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 6-bromohexanoate (B1238239) is a long-chain ester possessing two distinct reactive moieties: a terminal primary alkyl bromide and an undecyl ester. This unique structure positions it as a versatile bifunctional linker for a range of applications in drug delivery, bioconjugation, and surface modification. The alkyl bromide allows for covalent attachment to nucleophilic groups such as amines and thiols, commonly found in proteins, peptides, and other biomolecules. Simultaneously, the long undecyl chain imparts significant lipophilicity, which can be exploited for incorporation into lipid-based drug delivery systems like lipid nanoparticles (LNPs) and for the formation of self-assembled monolayers (SAMs) on various substrates. The ester linkage itself offers a potential cleavage site, enabling the release of conjugated cargo under specific chemical or enzymatic conditions. This technical guide details the synthesis, chemical properties, and potential applications of undecyl 6-bromohexanoate, providing theoretical frameworks and adapted experimental protocols to facilitate its use in research and development.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₇H₃₃BrO₂ and a molecular weight of 349.35 g/mol .[1][2] Its structure consists of a C₁₁ alkyl chain (undecyl) linked via an ester bond to a C₆ chain (hexanoate) which is brominated at the 6-position. This bifunctionality is the key to its utility as a molecular linker.

Key Properties:

-

Bifunctionality: Possesses a reactive alkyl bromide for covalent conjugation and a long lipophilic alkyl chain connected by a cleavable ester bond.

-

Lipophilicity: The undecyl tail makes the molecule highly nonpolar, facilitating its interaction with lipid membranes and hydrophobic surfaces.

-

Reactivity: The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles.[1][3]

-

Cleavability: The ester bond can be hydrolyzed under acidic, basic, or enzymatic conditions, allowing for the potential release of a conjugated molecule.[4][5]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 6-bromohexanoic acid with undecyl alcohol (undecan-1-ol). This reaction is typically catalyzed by a strong acid.

General Experimental Protocol for Synthesis

Materials:

-

6-bromohexanoic acid

-

Undecyl alcohol

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (or another acid catalyst like sulfuric acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromohexanoic acid (1.0 eq) and undecyl alcohol (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC or GC-MS, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

dot

Caption: Synthesis workflow for this compound.

Quantitative Data from Analogous Reactions

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Palmitic acid | Cyclohexanol | PAFR | 5 | 84 | [6] |

| Palmitic acid | 1-Undecanol | PAFR | - | 93 | [6] |

| Stearic acid | 1-Undecanol | PAFR | - | 89 | [6] |

| C₁₀-C₁₈ fatty acids | C₁₀-C₁₈ fatty alcohols | FeCl₃·6H₂O | 6 | Quantitative | [7][8] |

| Lauric acid | 2-Ethylhexanol | Amberlyst-16 | - | >98 | [1] |

PAFR: Porous phenolsulfonic acid—formaldehyde resin

Role as a Bifunctional Linker

The true potential of this compound lies in its ability to act as a bridge between two different molecular entities or between a molecule and a surface.

Bioconjugation

The primary alkyl bromide of this compound can react with nucleophilic side chains of amino acids, such as the primary amine of lysine (B10760008) or the thiol group of cysteine, to form stable covalent bonds.

dot

Caption: Bioconjugation via Sₙ2 reaction.

3.1.1. Experimental Protocol for Conjugation to a Thiol-Containing Peptide

Materials:

-

Thiol-containing peptide (e.g., a peptide with a cysteine residue)

-

This compound

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

-

HPLC for purification and analysis

Procedure:

-

Dissolve the thiol-containing peptide in DMF. If the peptide is dimerized via a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 1 hour at room temperature.

-

Add a 1.5 to 3-fold molar excess of this compound to the peptide solution.

-

Add DIPEA (2-3 eq) to act as a base and scavenger for the HBr generated.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate by preparative reverse-phase HPLC.

-

Characterize the final product by mass spectrometry to confirm the addition of the linker.

Drug Delivery

The long undecyl chain of the linker can be used to anchor drugs to lipid-based delivery systems or to increase the lipophilicity of a hydrophilic drug, potentially improving its pharmacokinetic profile.

3.2.1. Incorporation into Lipid Nanoparticles (LNPs)

This compound can be incorporated into LNP formulations as a functionalized lipid.[9] A drug or targeting ligand can be pre-conjugated to the bromo- end of the linker, and this conjugate can then be included in the lipid mixture during LNP formation.

dot

Caption: Workflow for forming drug-functionalized LNPs.

3.2.2. Ester Cleavage for Drug Release

The ester bond in the linker can be designed to be cleaved by esterases present in the plasma or within specific cells, leading to the release of the undecyl alcohol and the 6-bromohexanoic acid-drug conjugate. The rate of hydrolysis can be influenced by steric hindrance around the ester bond.[10][11]

Quantitative Data on Ester Stability in Plasma:

The stability of esters in plasma is highly variable and depends on the specific ester and the animal species.[12][13] Long-chain esters may exhibit different stability profiles compared to short-chain esters.

| Ester Type | Plasma Source | Half-life (t₁/₂) | Notes | Reference |

| Bendamustine (B91647) ethyl ester | Human | 41-116 min | More stable than other basic esters | [12] |

| Bendamustine esters | Mouse | < 2 min | Lower protein content and higher enzymatic activity | [12] |

| Ketoprofen methylester | Rat, Mouse, Horse | Rapid hydrolysis | - | [13] |

| Ketoprofen methylester | Dog, Pig, Sheep | Minimal hydrolysis | In commercially purchased plasma | [13] |

This data is for different ester-containing compounds and serves to illustrate the variability of ester stability in plasma.

Surface Modification

The undecyl chain of this compound can be used to form self-assembled monolayers (SAMs) on hydrophobic surfaces. If the bromo- end is first reacted with a thiol-containing molecule, the resulting thiol-terminated linker can form SAMs on gold surfaces.

3.3.1. Experimental Protocol for SAM Formation on Gold

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer)

-

Thiol-terminated this compound derivative

-

200 proof ethanol

-

Tweezers

-

Clean glass or polypropylene (B1209903) containers

-

Dry nitrogen gas

Procedure:

-

Clean the gold substrate thoroughly (e.g., with piranha solution, followed by extensive rinsing with deionized water and ethanol).

-

Prepare a 1 mM solution of the thiol-terminated this compound derivative in ethanol.

-

Immerse the clean gold substrate in the thiol solution.

-

Allow the self-assembly to proceed for 24-48 hours in a sealed container to form a well-ordered monolayer.

-

Remove the substrate from the solution, rinse thoroughly with ethanol, and dry under a stream of dry nitrogen.

-

The surface is now functionalized with a monolayer presenting the ester end of the linker, which could be further modified or used for studying surface interactions.

dot

Caption: Workflow for surface functionalization using a thiol-derivatized linker.

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, platform for the development of advanced bioconjugates and drug delivery systems. Its straightforward synthesis and the orthogonal reactivity of its two functional groups make it an attractive tool for researchers. The long alkyl chain provides a handle for lipophilic anchoring, while the alkyl bromide allows for stable covalent linkage to biomolecules and other payloads. The cleavable ester bond adds a further dimension of functionality, enabling potential controlled-release applications.

Future research should focus on the systematic evaluation of this compound in the applications outlined in this guide. Key areas of investigation include:

-

Quantitative analysis of conjugation efficiency: Determining the reaction kinetics and yields for the conjugation of this compound with various biomolecules.

-

Stability studies: Assessing the stability of the ester linkage in different biological media, including plasma and cell lysates from various species.

-

In vitro and in vivo evaluation of drug delivery systems: Formulating and testing drug conjugates and functionalized nanoparticles that utilize this linker to understand their efficacy and pharmacokinetic profiles.

-

Surface characterization: Detailed analysis of the properties of self-assembled monolayers formed using this linker and its derivatives.

By systematically exploring these areas, the full potential of this compound as a versatile bifunctional linker can be realized, paving the way for new innovations in targeted therapeutics and advanced materials.

References

- 1. digital.csic.es [digital.csic.es]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. – ScienceOpen [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 959040-06-3 | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of Ketoprofen Methylester in Plasma of Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactivity of the bromo-ester group

An In-depth Technical Guide to the Fundamental Reactivity of the Bromo-ester Group

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bromo-ester group, particularly the α-bromo ester moiety, is a cornerstone functional group in modern organic synthesis. Its prevalence stems from the unique reactivity conferred by the presence of a bromine atom on the carbon adjacent to an ester carbonyl. This arrangement activates the carbon-bromine bond, making α-bromo esters exceptionally versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] Their utility is demonstrated in a wide range of transformations, including nucleophilic substitutions, organometallic reactions, eliminations, and radical processes.[2] This guide provides a comprehensive overview of the , detailing key reaction pathways, experimental protocols, and factors influencing its chemical behavior, making it an essential resource for professionals in chemical research and drug development.

Synthesis of Bromo-esters

The preparation of bromo-esters is a critical first step for their use in synthesis. Several reliable methods exist, with the choice depending on the desired structure and available starting materials.

-

From Carboxylic Acids (Hell-Volhard-Zelinskii Reaction): The most classic method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. The carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[3][4] The reaction proceeds through an acid bromide intermediate, which more readily enolizes than the parent carboxylic acid, allowing for α-bromination.[3][5] Subsequent esterification of the resulting α-bromo-carboxylic acid yields the desired α-bromo ester.[6]

-

From Alcohols: A one-pot procedure allows for the synthesis of (Z)-α-bromo-α,β-unsaturated esters directly from alcohols. This method involves the treatment of an alcohol with N-bromosuccinimide (NBS) and (carboethoxymethylene)triphenylphosphorane in the presence of manganese dioxide (MnO₂), promoted by ultrasonic irradiation.[7]

-

From Aldehydes: α,α-dibromo esters can be efficiently synthesized from aldehydes through a two-step, one-pot process involving dibromination followed by oxidative esterification using iodine.[8]

Core Reactivity and Major Reaction Pathways

The reactivity of the bromo-ester group is dominated by the nature of the carbon-bromine bond, which is polarized and susceptible to cleavage. The position of the ester group, especially at the α-carbon, significantly enhances this reactivity.

Nucleophilic Substitution Reactions (Sₙ2)

The bromine atom in α-bromo esters is an excellent leaving group, and the adjacent ester functionality enhances the electrophilicity of the α-carbon, making these compounds highly reactive towards Sₙ2 displacement.[1][3] The reaction rates for primary α-halogenated carbonyls are significantly higher than for corresponding primary alkyl halides because the incoming nucleophile's charge can be stabilized by the adjacent carbonyl group in the transition state.[3][5]

Logical Relationship: Sₙ2 Reaction Pathway

Caption: General workflow for an Sₙ2 reaction on an α-bromo ester.

Key Named Reactions:

-

Gabriel Synthesis: This reaction transforms primary alkyl halides into primary amines and is particularly effective for synthesizing α-amino acids using α-bromo esters.[9][10] The process involves the alkylation of potassium phthalimide (B116566) with an α-bromo malonic ester, followed by hydrolysis to release the primary amine.[11][12]

-

Williamson Ether Synthesis: While a general method for ether synthesis, it is applicable to bromo-esters. An alkoxide acts as a nucleophile, displacing the bromide to form an α-alkoxy ester.[13][14] The reaction proceeds via an Sₙ2 mechanism and is most efficient with primary bromo-esters to avoid competing elimination reactions.[13][15] A copper-catalyzed method has been developed for synthesizing sterically hindered ethers from α-bromo carbonyl compounds at room temperature.[16]

Table 1: Examples of Nucleophilic Substitution with α-Bromo Esters

| Nucleophile | α-Bromo Ester Substrate | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Alkyl Amine | (S)-Mandelate-derived α-bromo ester | α-Amino Ester | up to 81 | 97:3 | [17] |

| Aryl Amine | (S)-Mandelate-derived α-bromo ester | α-Amino Ester | up to 95 | 96:4 | [17] |

| N-substituted 2-aminoethanol | (S)-Mandelate-derived α-bromo ester | 3-substituted morpholin-2-one | — | 95:5 (er) | [17] |

| Potassium Phthalimide | Diethyl 2-bromomalonate | N-Phthalimidomalonic Ester | High | — | [11] |

| Alcohol/Phenol (Cu-catalyzed) | α-Bromo Carboxamide | α-Alkoxy Carboxamide | 65-98 | — |[16] |

Experimental Protocol: Gabriel Synthesis of an α-Amino Acid (General)

-

Alkylation: Potassium phthalimide is treated with an α-bromo malonic ester derivative (e.g., diethyl 2-bromomalonate) in a suitable polar aprotic solvent like DMF.[9] The mixture is stirred, often with gentle heating, to facilitate the Sₙ2 reaction, forming the N-phthalimidomalonic ester.[11]

-

Deprotonation & Alkylation of α-carbon: The resulting ester is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon.[11] An alkyl halide (R-X) corresponding to the desired amino acid side chain is then added to the reaction mixture. The resulting nucleophilic carbon attacks the alkyl halide in another Sₙ2 reaction to introduce the R-group.[11]

-

Hydrolysis and Decarboxylation: The N-alkylated phthalimidomalonic ester is subjected to hydrolysis using a strong acid (e.g., aq. HCl) or base (e.g., aq. NaOH), or more mildly with hydrazine (B178648) hydrate.[9][11][18] This step cleaves the phthalimide protecting group to reveal the primary amine and hydrolyzes the ester groups to carboxylic acids. Gentle heating often leads to the decarboxylation of the malonic acid derivative, yielding the final α-amino acid.[11]

Organometallic Reactions: The Reformatsky Reaction

The Reformatsky reaction is a hallmark transformation of α-bromo esters. It involves the reaction of an α-bromo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester.[19][20][21]

The key intermediate is an organozinc compound, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-bromine bond.[20][22] These organozinc reagents are less basic and less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester group of another molecule.[22][23] This chemoselectivity makes the reaction highly reliable.

Experimental Workflow: Reformatsky Reaction

Caption: A typical experimental workflow for the Reformatsky reaction.

Table 2: Representative Reformatsky Reactions

| α-Bromo Ester | Carbonyl Compound | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl Bromoacetate (B1195939) | Generic Ketone | Toluene | β-Hydroxy Ester | 86 | [19] |

| Ethyl Iodoacetate | Acetone | Benzene | 3-hydroxy-3-methylbutyric acid ethyl ester | High | [21] |

| Various | Aldehydes/Ketones | THF | β-Hydroxy Ester | Good |[20] |

Experimental Protocol: Synthesis of a β-Hydroxy Ester via Reformatsky Reaction [19]

-

Zinc Activation: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in an inert solvent like toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.[19][21]

-

Reagent Addition: Ethyl bromoacetate (2.0 eq) is added to the zinc suspension, followed by the dropwise addition of the ketone (1.0 eq) dissolved in toluene (10 mL).

-

Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.

-

Workup: The reaction is cooled to 0 °C, and water is carefully added to quench the reaction. The suspension is filtered.

-

Extraction and Purification: The filtrate is extracted with an organic solvent such as MTBE. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.[19]

Elimination Reactions

Bromo-esters, particularly those with protons on the β-carbon, can undergo elimination reactions to form α,β-unsaturated esters. This reaction pathway competes with nucleophilic substitution and is favored by strong, sterically hindered bases, high temperatures, and polar aprotic solvents.[24] The mechanism can be either bimolecular (E2) or unimolecular (E1), depending on the substrate and conditions. For primary and secondary bromo-esters, the E2 pathway is more common.[25][26]

Logical Relationship: Sₙ2 vs. E2 Competition

Caption: Competing Sₙ2 and E2 pathways for α-bromo esters.

Table 3: Factors Influencing Substitution vs. Elimination

| Factor | Favors Sₙ2 Substitution | Favors E2 Elimination |

|---|---|---|

| Base/Nucleophile | Good nucleophile, weak base (e.g., I⁻, CN⁻, RCOO⁻) | Strong, sterically hindered base (e.g., t-BuOK) |

| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less critical, but often ethanolic KOH |

| Temperature | Lower temperatures | Higher temperatures |

Radical Reactions: Atom Transfer Radical Polymerization (ATRP)

Bromo-esters, especially those with a tertiary bromine atom like ethyl α-bromoisobutyrate, are highly effective initiators for Atom Transfer Radical Polymerization (ATRP).[27][] ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures.[27][29]

The process involves the reversible activation of the dormant initiator (the bromo-ester) by a transition metal complex (typically copper(I)), generating a radical that propagates by adding to monomer units. The radical is then reversibly deactivated by the higher oxidation state metal complex (copper(II)).[27]

Experimental Workflow: ATRP Initiation Cycle

Caption: The activation/deactivation equilibrium in ATRP.

Table 4: Common Bromo-Ester Initiators for ATRP

| Initiator Name | Abbreviation | Common Monomers |

|---|---|---|

| Ethyl α-bromoisobutyrate | EBiB | Styrenes, (Meth)acrylates |

| Methyl α-bromopropionate | MBrP | (Meth)acrylates |

| Ethyl α-bromophenylacetate | EBrPA | Methyl methacrylate (B99206) (MMA) |

| Dimethyl 2-bromo-2,4,4-trimethylglutarate | - | Methyl methacrylate (MMA) |

Experimental Protocol: General Procedure for ATRP

-

Setup: The monomer (e.g., styrene, methyl methacrylate), the bromo-ester initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., 2,2'-bipyridine) are added to a reaction flask.

-

Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Initiation: The copper(I) bromide catalyst is added under an inert atmosphere (e.g., argon or nitrogen).

-

Polymerization: The flask is placed in a thermostatted oil bath (e.g., at 110°C) and stirred for a predetermined time to achieve the desired molecular weight.

-

Termination & Purification: The reaction is stopped by cooling and exposing the mixture to air. The solution is diluted with a suitable solvent (e.g., THF) and passed through a neutral alumina (B75360) column to remove the copper catalyst. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Conclusion

The bromo-ester functional group is a powerful and versatile tool in synthetic organic chemistry. Its fundamental reactivity is characterized by a high propensity for Sₙ2 displacement, the ability to form stable organometallic enolates for C-C bond formation, a controllable balance with elimination pathways, and efficacy as a radical initiator in controlled polymerization. A thorough understanding of these reaction modes, their mechanisms, and the conditions that favor each pathway is crucial for researchers and scientists aiming to construct complex molecular architectures, particularly in the field of drug discovery and materials science.

References

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. scribd.com [scribd.com]

- 6. CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents [patents.google.com]

- 7. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Williamson Synthesis [organic-chemistry.org]

- 16. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 20. byjus.com [byjus.com]

- 21. Chemicals [chemicals.thermofisher.cn]

- 22. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 23. Reformatsky Reaction [organic-chemistry.org]

- 24. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 26. solubilityofthings.com [solubilityofthings.com]

- 27. pubs.acs.org [pubs.acs.org]

- 29. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle Formulation Using Undecyl 6-bromohexanoate-Derived Ionizable Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based vaccines. The critical component governing the efficacy of these delivery systems is the ionizable lipid. These lipids are engineered to be cationic at low pH, facilitating the encapsulation of negatively charged nucleic acids, and neutral at physiological pH, which reduces toxicity and enhances stability in circulation. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting endosomal escape and the release of the therapeutic payload into the cytoplasm.

This document provides detailed application notes and protocols for the use of Undecyl 6-bromohexanoate (B1238239) as a key chemical intermediate in the synthesis of novel ionizable lipids for LNP formulations. While Undecyl 6-bromohexanoate itself is not a direct component of the final LNP formulation, its bifunctional nature—containing both a lipid tail and a reactive bromide group—makes it a versatile starting material for the synthesis of a library of custom ionizable lipids. These custom lipids can be tailored to optimize the delivery efficiency, safety, and biodistribution of the encapsulated therapeutic.

Synthesis of a Novel Ionizable Lipid from this compound

The synthesis of a novel ionizable lipid using this compound typically involves a nucleophilic substitution reaction where the bromide is displaced by a suitable amine-containing headgroup. This process allows for the creation of a diverse library of ionizable lipids by varying the structure of the amine headgroup.

Experimental Protocol: Synthesis of a Representative Ionizable Lipid

This protocol describes the synthesis of a representative ionizable lipid through the reaction of this compound with a polyamine.

Materials:

-

This compound

-

N,N-dimethylethylenediamine (as a representative amine)

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and N,N-dimethylethylenediamine (1.2 equivalents) in anhydrous acetonitrile.

-

Add triethylamine (1.5 equivalents) to the solution to act as a base.

-